(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride
Description
(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine hydrochloride is a fluorinated spirocyclic compound featuring a bicyclo[2.2]pentane core with two fluorine atoms at the 2,2-positions and a methanamine hydrochloride moiety.
Properties
IUPAC Name |
(2,2-difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)4(3-9)5(6)1-2-5;/h4H,1-3,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDQBGZRIFZKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C2(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344681-18-9 | |
| Record name | {2,2-difluorospiro[2.2]pentan-1-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride typically involves the fluorination of a spirocyclic precursor. One common method is the difluorocyclopropanation of (2-methylene cyclopropyl)methanol, followed by subsequent functional group transformations . The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms or other functional groups with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or carboxylic acids, while substitution reactions can produce a variety of substituted spiro compounds with different functional groups.
Scientific Research Applications
(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Spiro or Bicyclic Frameworks
The following table highlights key structural and physicochemical differences between the target compound and related derivatives:
*Calculated based on molecular formula.
Biological Activity
(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride, with the CAS number 2344681-18-9, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following SMILES notation: NCC1C2(C1(F)F)CC2.Cl. The compound features a spirocyclic framework that contributes to its unique properties and potential reactivity in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against a range of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Summary of Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | MRSA | 64 µg/mL |
Antitumor Activity
The potential antitumor effects of fluorinated compounds have been explored in various studies. For instance, fluorinated spiro compounds have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Study:
A study conducted on a related fluorinated compound demonstrated a significant reduction in cell viability in Hela and A549 cell lines at concentrations ranging from 50 to 200 µg/mL, indicating potential for further investigation into the anticancer properties of this compound.
The mechanisms by which this compound exerts its biological effects are hypothesized to involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Cellular Signaling Pathways: The spirocyclic structure may interact with cellular receptors or proteins involved in apoptosis or cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
